molecular formula C12H15NO2S2 B14508310 Benzyl N-(3-carboxypropyl)dithiocarbamate CAS No. 63884-89-9

Benzyl N-(3-carboxypropyl)dithiocarbamate

Cat. No.: B14508310
CAS No.: 63884-89-9
M. Wt: 269.4 g/mol
InChI Key: NFGAEXVHQUVGAM-UHFFFAOYSA-N
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Description

Benzyl N-(3-carboxypropyl)dithiocarbamate is a compound belonging to the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group Dithiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3-carboxypropyl)dithiocarbamate typically involves the reaction of primary or secondary amines with carbon disulfide and alkyl or benzyl halides. One common method is the one-pot reaction of amines, carbon disulfide, and benzyl halides without using a catalyst under solvent-free conditions. This reaction is highly efficient and atom-economic, making it an attractive option for producing dithiocarbamates .

Industrial Production Methods

Industrial production of dithiocarbamates, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and characterization to ensure the quality and consistency of the final product. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-carboxypropyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiocarbamate functional group, which can interact with different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of various substituted dithiocarbamates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of substituted dithiocarbamates with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(3-carboxypropyl)dithiocarbamate stands out due to its specific structure, which allows for unique interactions with metal ions and enzymes. Its carboxypropyl group provides additional functionalization, enhancing its potential applications in various fields. The combination of the benzyl and carboxypropyl groups also contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

63884-89-9

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

IUPAC Name

4-(benzylsulfanylcarbothioylamino)butanoic acid

InChI

InChI=1S/C12H15NO2S2/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15)

InChI Key

NFGAEXVHQUVGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)NCCCC(=O)O

Origin of Product

United States

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